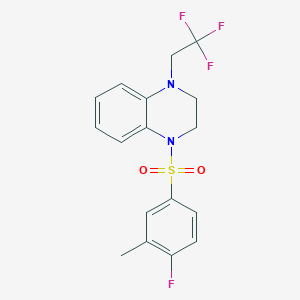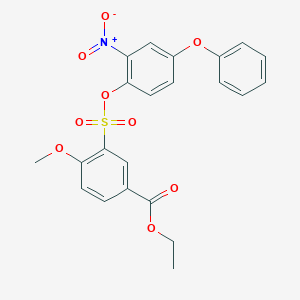![molecular formula C18H14N4O5 B7433238 Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate varies depending on the application. In medicine, the compound has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. In agriculture, the compound acts by disrupting the metabolic pathways of pests and weeds, leading to their death. In material science, the compound is used to modify the properties of materials by introducing new functional groups.
Biochemical and Physiological Effects:
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been shown to have both biochemical and physiological effects. In medicine, the compound has been shown to induce apoptosis (cell death) in cancer cells, leading to the suppression of tumor growth. In agriculture, the compound has been shown to disrupt the metabolic pathways of pests and weeds, leading to their death. In material science, the compound is used to modify the properties of materials by introducing new functional groups.
実験室実験の利点と制限
One of the advantages of using Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate in lab experiments is its versatility. The compound can be used in various applications and has been shown to have potent activity in each of these applications. However, one of the limitations of using the compound is its toxicity. The compound has been shown to be toxic to both cancer cells and normal cells, making it difficult to use in vivo experiments.
将来の方向性
There are several future directions for the study of Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate. In medicine, the compound could be further developed as a potential anticancer agent. In agriculture, the compound could be used to develop new, more effective pesticides. In material science, the compound could be used to synthesize new materials with unique properties. Additionally, the toxicity of the compound could be further studied to determine its safety in different applications.
合成法
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminopyrimidine with 4-nitrophenol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with methyl chloroformate to yield Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been extensively studied for its potential applications in various fields. In medicine, the compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral and antibacterial agent. In agriculture, the compound has been shown to have herbicidal and insecticidal activity, making it a potential candidate for the development of new pesticides. In material science, Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been used to synthesize new materials with unique properties.
特性
IUPAC Name |
methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-26-18(23)17-19-10-9-16(21-17)20-12-3-2-4-15(11-12)27-14-7-5-13(6-8-14)22(24)25/h2-11H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPUUMXBZVMBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea](/img/structure/B7433169.png)
![Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433183.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)

![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)